(4Z,4'Z,7Z,7'Z,10Z,10'Z,13Z,13'Z,16Z,16'Z,19Z,19'Z)-4,7,10,13,16,19-docosahexaenoic acid, 1,1'-[2-[(1-oxohexadecyl)oxy]-1,3-propanediyl] ester
Overview
Description
1,3-Didocosahexaenoyl-2-palmitoyl glycerol is a triacylglycerol that contains docosahexaenoic acid at the sn-1 and sn-3 positions and palmitic acid at the sn-2 position. It has been found in higher amounts than 1-palmitoyl-2,3-didocosahexaenoyl-rac-glycerol (PDD) in Steller sea lion meat and harp seal oil and at lower amounts than PDD in the meat of a variety of fishes.
Mechanism of Action
Target of Action
DHA is known to interact with various targets, including ion channels, G-protein coupled receptors (GPCRs), and enzymes involved in lipid metabolism .
Mode of Action
DHA is known to modulate the activity of its targets, leading to changes in cell signaling and metabolic processes .
Biochemical Pathways
The compound is likely involved in lipid metabolism pathways due to its structural similarity to DHA . DHA is a key component of cell membranes and plays a crucial role in maintaining membrane fluidity. It is also involved in the biosynthesis of lipid mediators, such as resolvins and protectins, which have anti-inflammatory and neuroprotective effects .
Pharmacokinetics
As a lipid compound, it is likely to be absorbed in the intestine, distributed in the body via lipoproteins in the bloodstream, metabolized in the liver, and excreted in the bile .
Result of Action
Based on its structural similarity to dha, it may have anti-inflammatory and neuroprotective effects .
Action Environment
Environmental factors such as diet, gut microbiota, and genetic factors can influence the action, efficacy, and stability of lipid compounds . For example, a diet rich in omega-3 fatty acids can increase the bioavailability of DHA and its derivatives. Similarly, certain gut bacteria can metabolize dietary lipids, affecting their absorption and bioavailability .
Biochemical Analysis
Biochemical Properties
The (4Z,4’Z,7Z,7’Z,10Z,10’Z,13Z,13’Z,16Z,16’Z,19Z,19’Z)-4,7,10,13,16,19-docosahexaenoic acid, 1,1’-[2-[(1-oxohexadecyl)oxy]-1,3-propanediyl] ester interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted. For instance, it has been found to interact with certain enzymes involved in lipid metabolism . These interactions can influence the activity of these enzymes, potentially affecting the overall metabolic flux within cells.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to prevent LPS-induced dendritic cell maturation, characterized by a lack of proinflammatory cytokine production .
Molecular Mechanism
The molecular mechanism of action of (4Z,4’Z,7Z,7’Z,10Z,10’Z,13Z,13’Z,16Z,16’Z,19Z,19’Z)-4,7,10,13,16,19-docosahexaenoic acid, 1,1’-[2-[(1-oxohexadecyl)oxy]-1,3-propanediyl] ester is complex. It exerts its effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of (4Z,4’Z,7Z,7’Z,10Z,10’Z,13Z,13’Z,16Z,16’Z,19Z,19’Z)-4,7,10,13,16,19-docosahexaenoic acid, 1,1’-[2-[(1-oxohexadecyl)oxy]-1,3-propanediyl] ester vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes or cofactors. This includes any effects on metabolic flux or metabolite levels .
Transport and Distribution
The (4Z,4’Z,7Z,7’Z,10Z,10’Z,13Z,13’Z,16Z,16’Z,19Z,19’Z)-4,7,10,13,16,19-docosahexaenoic acid, 1,1’-[2-[(1-oxohexadecyl)oxy]-1,3-propanediyl] ester is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are complex. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
[3-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-2-hexadecanoyloxypropyl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C63H98O6/c1-4-7-10-13-16-19-22-25-27-29-31-33-35-38-40-43-46-49-52-55-61(64)67-58-60(69-63(66)57-54-51-48-45-42-37-24-21-18-15-12-9-6-3)59-68-62(65)56-53-50-47-44-41-39-36-34-32-30-28-26-23-20-17-14-11-8-5-2/h7-8,10-11,16-17,19-20,25-28,31-34,38-41,46-47,49-50,60H,4-6,9,12-15,18,21-24,29-30,35-37,42-45,48,51-59H2,1-3H3/b10-7-,11-8-,19-16-,20-17-,27-25-,28-26-,33-31-,34-32-,40-38-,41-39-,49-46-,50-47- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTALXLIWJFILFM-PPHCTRBVSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC)COC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC)COC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C63H98O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
951.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | TG(22:6(4Z,7Z,10Z,13Z,16Z,19Z)/16:0/22:6(4Z,7Z,10Z,13Z,16Z,19Z)) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0055897 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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